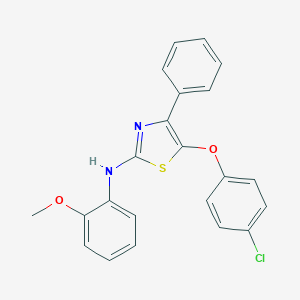![molecular formula C22H14N2S2 B388450 (2Z)-3-{[1,1'-BIPHENYL]-4-YL}-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE](/img/structure/B388450.png)
(2Z)-3-{[1,1'-BIPHENYL]-4-YL}-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is a complex organic compound that features a biphenyl group, a thienyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene with a phenylboronic acid in the presence of a palladium catalyst.
Thiazole Ring Formation: The thiazole ring can be formed by the cyclization of appropriate thioamide and α-haloketone precursors.
Thienyl Group Introduction: The thienyl group can be introduced via a Stille coupling reaction, which involves the reaction of a halogenated thiophene with an organotin compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The thienyl and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogenating agents.
Major Products
Oxidation: Oxidized derivatives of the thienyl and thiazole rings.
Reduction: Amino derivatives of the acrylonitrile group.
Substitution: Substituted biphenyl derivatives.
科学的研究の応用
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile: shares similarities with other compounds containing biphenyl, thienyl, and thiazole groups, such as:
Uniqueness
The uniqueness of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in fields requiring precise molecular interactions, such as drug design and materials science.
特性
分子式 |
C22H14N2S2 |
|---|---|
分子量 |
370.5g/mol |
IUPAC名 |
(Z)-3-(4-phenylphenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H14N2S2/c23-14-19(22-24-20(15-26-22)21-7-4-12-25-21)13-16-8-10-18(11-9-16)17-5-2-1-3-6-17/h1-13,15H/b19-13- |
InChIキー |
AQESTEGZDBILSW-UYRXBGFRSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4 |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=NC(=CS3)C4=CC=CS4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388370.png)
![3-Benzyl-2-(benzylimino)-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B388371.png)
![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388372.png)
![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388374.png)
![3-Benzyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388377.png)
![(5E)-2-(4-methoxyanilino)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388379.png)
![(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388380.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B388382.png)
![3-(Dimethylamino)-5-[4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388383.png)
![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388384.png)
![2-[(4-{[3-Benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B388385.png)

![1-(3,4-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B388387.png)
![(5E)-2-(3-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388388.png)
